(S)-2-(1-(Phenylsulfonyl)piperidine-4-carboxamido)propanoic acid
Description
Properties
IUPAC Name |
(2S)-2-[[1-(benzenesulfonyl)piperidine-4-carbonyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c1-11(15(19)20)16-14(18)12-7-9-17(10-8-12)23(21,22)13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3,(H,16,18)(H,19,20)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBXWNGWENZQOZ-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-(Phenylsulfonyl)piperidine-4-carboxamido)propanoic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via a sulfonylation reaction, often using phenylsulfonyl chloride as the sulfonylating agent.
Attachment of the Carboxamido Group: The carboxamido group is introduced through an amidation reaction, typically involving a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(1-(Phenylsulfonyl)piperidine-4-carboxamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The phenylsulfonyl and carboxamido groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
(S)-2-(1-(Phenylsulfonyl)piperidine-4-carboxamido)propanoic acid shows promise as a pharmaceutical intermediate or lead compound in drug development. Its structural characteristics allow it to interact with specific biological targets, potentially modulating enzymatic activities or receptor interactions. Research indicates that modifications on the piperidine ring and sulfonamide groups can significantly influence biological efficacy and selectivity .
Studies have suggested that compounds similar to this compound exhibit varying degrees of solubility and stability based on their substituents. These properties are essential for assessing their potential therapeutic effects .
Case Study 1: Anticancer Properties
Research conducted by Aziz-ur-Rehman et al. synthesized derivatives of piperidine compounds that demonstrated promising anticancer activity. The study highlighted the potential of similar compounds in targeting cancer cells effectively .
Case Study 2: Enzyme Inhibition
A patent describes compounds related to this compound that inhibit specific enzymes involved in metabolic disorders. These findings suggest potential applications in treating conditions such as type 2 diabetes and obesity .
Mechanism of Action
The mechanism of action of (S)-2-(1-(Phenylsulfonyl)piperidine-4-carboxamido)propanoic acid involves its interaction with specific molecular targets and pathways. The phenylsulfonyl and carboxamido groups may play a role in binding to target proteins or enzymes, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
Pharmaceutical Impurities (Propanoic Acid Derivatives)
lists impurities structurally related to the target compound, differing in substituents and stereochemistry:
| Compound ID | Structure | Key Substituents | Stereochemistry | Functional Group |
|---|---|---|---|---|
| Imp. A (EP) | (2RS)-2-[3-(2-Methylpropyl)-phenyl]propanoic Acid | 2-Methylpropyl, phenyl | Racemic (RS) | Carboxylic acid |
| Imp. B (EP) | (2RS)-2-(4-Butylphenyl)-propanoic Acid | Butyl, phenyl | Racemic (RS) | Carboxylic acid |
| Imp. C (EP) | (2RS)-2-[4-(2-Methylpropyl)-phenyl]propanamide | 2-Methylpropyl, phenyl | Racemic (RS) | Amide |
| Target Compound | (S)-2-(1-(Phenylsulfonyl)piperidine-4-carboxamido)propanoic Acid | Phenylsulfonyl-piperidine | S-configuration | Carboxylic acid |
Key Differences :
- Stereochemistry : The target compound’s (S)-configuration contrasts with racemic impurities, which may exhibit reduced efficacy or off-target effects.
- Functional Groups : Imp. C replaces the carboxylic acid with an amide, reducing acidity and solubility.
- Substituents : The phenylsulfonyl-piperidine group in the target compound introduces rigidity and electronic effects absent in alkyl-substituted impurities .
Heterocyclic Analogs (Thiazolidine and Piperazine Derivatives)
Compounds from –4 feature thiazolidine or piperazine cores instead of piperidine:
| Compound ID | Structure | Core Heterocycle | Key Features | Pharmacological Implications |
|---|---|---|---|---|
| Compound i | (4S)-2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid | Piperazine | Dual heterocycles, diketopiperazine | Enhanced metabolic stability |
| Compound l | 3,6-Diphenylpiperazine-2,5-dione | Piperazine | Aromatic substituents | Potential for π-π stacking interactions |
| Target | This compound | Piperidine | Sulfonyl group, S-configuration | Improved target selectivity |
Key Differences :
- Heterocycles : Piperazine/thiazolidine systems in analogs may confer distinct conformational preferences compared to the piperidine in the target compound.
- Electron-Withdrawing Groups : The phenylsulfonyl group in the target compound enhances polarity and may reduce off-target binding compared to neutral aromatic substituents in analogs .
Stereoisomers and Discontinued Analogs
highlights a discontinued analog, 3-(1-(Phenylsulfonyl)piperidine-4-carboxamido)propanoic acid, which lacks the (S)-configuration. This suggests:
- Stereochemical Impact : The (S)-enantiomer in the target compound likely offers superior binding affinity or reduced toxicity compared to racemic or inactive isomers.
- Synthetic Challenges : Discontinuation of the analog may reflect difficulties in stereoselective synthesis or stability issues resolved in the target compound .
Indole-Containing Propanoic Acid Derivatives
describes (2S)-3-(1H-indol-3-yl)-2-({1-[(2S)-3-methyl-2-(4-methylbenzenesulfonamido)pentanoyl]piperidin-4-yl}formamido)propanoic acid, which shares a piperidine-carboxamido-propanoic acid backbone but includes an indole group:
| Property | Indole-Containing Compound | Target Compound |
|---|---|---|
| pKa | 3.94 | Estimated ~4.0 (carboxylic acid) |
| H-Bond Donors/Acceptors | 4 / 6 | Similar (4 / 6–7) |
| LogD (pH 5.5) | Not reported | Likely similar (~1.5–2.5) |
| Structural Uniqueness | Indole moiety | Phenylsulfonyl-piperidine |
Key Differences :
- Aromatic Systems : The indole group may engage in hydrophobic or π-stacking interactions absent in the target compound’s phenylsulfonyl group.
- Bioavailability : Both compounds exhibit similar acid pKa, suggesting comparable solubility at physiological pH .
Biological Activity
(S)-2-(1-(Phenylsulfonyl)piperidine-4-carboxamido)propanoic acid, also known by its CAS number 1212202-69-1, is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H20N2O5S, with a molecular weight of 340.40 g/mol. The structure features a piperidine ring substituted with a phenylsulfonyl group and a carboxamide moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H20N2O5S |
| Molecular Weight | 340.40 g/mol |
| CAS Number | 1212202-69-1 |
| Chemical Structure | Structure |
Pharmacological Profile
Research indicates that this compound exhibits significant biological activity, particularly in the modulation of various receptors and enzymes. It has been studied for its potential as an antagonist or inhibitor in several pathways:
- NK(1) Receptor Antagonism : Similar compounds have shown efficacy as NK(1) receptor antagonists, which are relevant in treating conditions like anxiety and depression .
- Inhibition of Enzymatic Activity : The compound's sulfonamide group may enhance its ability to inhibit specific enzymes, contributing to its pharmacological effects.
The mechanisms through which this compound exerts its effects are still under investigation. However, preliminary studies suggest the following:
- Receptor Binding : The phenylsulfonyl moiety likely plays a crucial role in receptor binding affinity and selectivity.
- Modulation of Signaling Pathways : By interacting with various receptors, this compound may influence downstream signaling pathways that regulate physiological responses.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Study on NK(1) Receptor Antagonists : A study identified related piperazine derivatives that exhibited high affinity for NK(1) receptors, suggesting that similar piperidine derivatives may also possess significant antagonistic properties .
- Enzymatic Inhibition Assays : Research has demonstrated that compounds with sulfonamide groups can effectively inhibit certain enzymes involved in metabolic pathways, indicating a potential role for this compound in therapeutic applications targeting these enzymes .
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of related compounds suggest favorable absorption and distribution characteristics, which may apply to this compound as well .
Q & A
Q. What are the recommended synthetic routes for (S)-2-(1-(Phenylsulfonyl)piperidine-4-carboxamido)propanoic acid?
The synthesis involves sequential functionalization of the piperidine core. A validated approach includes:
- Step 1: Sulfonylation of piperidine-4-carboxylic acid using phenylsulfonyl chloride in anhydrous dichloromethane with triethylamine as a base .
- Step 2: Amide coupling of the sulfonylated intermediate with (S)-2-aminopropanoic acid via carbodiimide-mediated activation (e.g., EDC/HOBt) .
- Purification: Flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .
Q. How can researchers confirm the structural integrity of this compound?
A multi-technique approach is essential:
- High-resolution mass spectrometry (HRMS): Confirm molecular weight (expected [M+H]⁺ = ~393.1) .
- NMR spectroscopy: 1H/13C NMR to verify sulfonamide (δ 3.1–3.3 ppm for piperidine protons) and chiral center integrity .
- Chiral HPLC: Use a Chiralpak IG-3 column (4.6 × 250 mm) with 70:30 hexane/isopropanol + 0.1% TFA to confirm enantiomeric purity .
Advanced Research Questions
Q. What methodologies are recommended for analyzing the enantiomeric purity of this compound?
- Chiral chromatography: Utilize a Daicel Chiralcel OD-H column with a mobile phase of hexane:ethanol (80:20) at 1.0 mL/min. Retention time differences >2 min between enantiomers indicate baseline separation .
- Circular dichroism (CD): Compare the CD spectrum (190–250 nm) with a reference standard to detect racemization .
Q. How should researchers address contradictions in reported biological activity data?
Discrepancies may arise from assay variability or impurity profiles. Mitigation strategies include:
- Standardized bioassays: Replicate experiments using identical cell lines (e.g., HEK293) and ATP concentrations (1–10 µM) .
- Orthogonal validation: Cross-validate target engagement via surface plasmon resonance (SPR) to measure binding kinetics (KD) .
- Impurity profiling: Use LC-MS to rule out interference from synthetic byproducts (e.g., desulfonylated derivatives) .
Q. What are critical considerations for assessing compound stability in physiological buffers?
- Hydrolytic stability: Monitor sulfonamide bond integrity in PBS (pH 7.4) at 37°C over 24 hours via LC-MS. Degradation >5% necessitates formulation adjustments (e.g., lyophilization) .
- Light sensitivity: Store solutions in amber vials; UV-Vis spectroscopy (λ 250–300 nm) detects photodegradation products .
Q. How can researchers optimize solubility for in vitro assays?
- Co-solvent systems: Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute with PBS containing 0.01% Tween-80 to prevent aggregation .
- pH adjustment: For ionizable groups, test solubility in buffers ranging from pH 4.0 (acetate) to 7.4 (HEPES) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported IC50 values across studies?
- Meta-analysis: Compare assay conditions (e.g., enzyme source, substrate concentration). For example, IC50 variations in kinase inhibition assays may stem from differing ATP levels (1 mM vs. 100 µM) .
- Structural analogs: Benchmark against derivatives (e.g., piperidine-3-carboxamido analogs) to identify structure-activity relationship (SAR) outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
